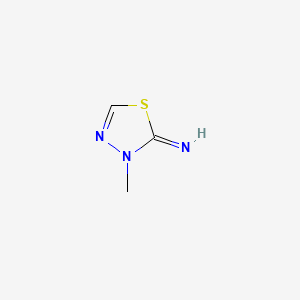

1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

Description

Contextualization of 1,3,4-Thiadiazoles within Nitrogen and Sulfur Heterocycles

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. 20.198.91 There are four isomeric forms of thiadiazole, with the 1,3,4-isomer being of particular interest due to its wide range of applications. mdpi.com The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold found in numerous medicinally important compounds. nih.gov Its derivatives are known to exhibit a wide array of biological activities. nih.govnih.gov The presence of both nitrogen and sulfur atoms in the ring imparts unique electronic properties and the ability to participate in various biological interactions.

Unique Structural Features and Electronic Characteristics of 1,3,4-Thiadiazol-2(3H)-imines

The introduction of an exocyclic imine group at the 2-position and a methyl group at the 3-position of the 1,3,4-thiadiazole ring, as in 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-, leads to specific structural and electronic characteristics. The 1,3,4-thiadiazole ring itself is electron-deficient due to the electronegativity of the nitrogen atoms. nih.gov The imine group introduces a site for potential hydrogen bonding and can exist in tautomeric forms with the corresponding 2-amino-1,3,4-thiadiazole (B1665364).

Table 1: Representative Spectroscopic Data for 1,3,4-Thiadiazole Derivatives

| Spectroscopic Technique | Characteristic Features | Reference Compound |

| ¹H-NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Protons of substituents will have characteristic shifts. | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine |

| ¹³C-NMR | The carbon atoms of the thiadiazole ring typically resonate at δ 150-170 ppm. | 5-Phenyl-1,3,4-thiadiazol-2-amine |

| FT-IR | Characteristic vibrational bands for C=N, N-H, and C-S bonds are observed. | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine |

Research Trajectory and Evolution of Studies on 1,3,4-Thiadiazol-2(3H)-imine Derivatives

Research into 1,3,4-thiadiazole derivatives has a long history, initially driven by their applications as antibacterial agents. gavinpublishers.com Over the decades, the scope of research has expanded significantly to include their potential as anticancer, antifungal, anticonvulsant, and anti-inflammatory agents. nih.gov The synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles has been a major focus, with numerous synthetic methodologies being developed. nih.govmdpi.com

Academic and Mechanistic Research Motivations for Studying 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

The academic interest in 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- stems from several key areas. From a synthetic perspective, the development of efficient and regioselective methods for the synthesis of 3-substituted 1,3,4-thiadiazol-2(3H)-imines is an ongoing challenge. Understanding the reactivity of the thiadiazole ring and the imine functionality is crucial for designing novel synthetic routes.

Mechanistically, the tautomeric equilibrium between the imine and amino forms of these compounds is of fundamental interest. The position of this equilibrium can be influenced by factors such as the substituent at the 3-position and the solvent. Studying the kinetics and thermodynamics of this tautomerism provides valuable insights into the intrinsic properties of the heterocyclic system. Furthermore, the coordination chemistry of these compounds with metal ions is another area of academic research, with potential applications in catalysis and materials science.

Table 2: Key Research Areas for 1,3,4-Thiadiazole Derivatives

| Research Area | Focus of Study | Key Findings |

| Synthetic Chemistry | Development of novel and efficient synthetic routes. | One-pot syntheses and the use of various cyclizing agents have been reported. nih.govmdpi.com |

| Medicinal Chemistry | Exploration of a wide range of biological activities. | Derivatives have shown potential as antimicrobial, anticancer, and anticonvulsant agents. nih.govnih.govnih.gov |

| Structural Chemistry | Characterization of molecular structures and electronic properties. | X-ray crystallography and computational studies have elucidated the planar nature and electronic distribution of the thiadiazole ring. nih.gov |

| Mechanistic Studies | Investigation of reaction mechanisms and tautomeric equilibria. | Studies have explored the pathways of thiadiazole formation and the influence of substituents on reactivity. |

Structure

3D Structure

Properties

CAS No. |

56406-86-1 |

|---|---|

Molecular Formula |

C3H5N3S |

Molecular Weight |

115.16 g/mol |

IUPAC Name |

3-methyl-1,3,4-thiadiazol-2-imine |

InChI |

InChI=1S/C3H5N3S/c1-6-3(4)7-2-5-6/h2,4H,1H3 |

InChI Key |

XZMGUYZTRHZNNK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=N)SC=N1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Synthesis of 1,3,4 Thiadiazol 2 3h Imine, 3 Methyl

Detailed Mechanistic Pathways of 1,3,4-Thiadiazole (B1197879) Core Formation

The formation of the 1,3,4-thiadiazole ring is a cornerstone of the synthesis and is most commonly achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives with a carboxylic acid or a related compound. sbq.org.brsbq.org.br A widely accepted mechanism for this reaction, particularly under acidic conditions, involves several key steps.

The process typically begins with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of a carboxylic acid. sbq.org.br This initial step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Following this nucleophilic addition, a tetrahedral intermediate is formed.

An alternative pathway involves the oxidative cyclization of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes. Reagents like ferric chloride (FeCl₃) can be used to induce this cyclization, which is proposed to proceed through a radical intermediate mechanism. sbq.org.br

Table 1: Key Steps in Acid-Catalyzed 1,3,4-Thiadiazole Ring Formation

| Step | Description | Intermediate/Product |

| 1. Activation | Protonation of the carboxylic acid by an acid catalyst. | Activated carboxylic acid |

| 2. Nucleophilic Attack | The nitrogen of thiosemicarbazide attacks the carbonyl carbon. | Tetrahedral intermediate |

| 3. Dehydration I | Elimination of a water molecule to form an acylated intermediate. | Acylthiosemicarbazide |

| 4. Cyclization | Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon. | 5-membered cyclic intermediate |

| 5. Dehydration II | Elimination of a second water molecule to yield the aromatic ring. | 2-Amino-1,3,4-thiadiazole (B1665364) |

Mechanism of Imine Formation and Tautomerism within the 2(3H)-Imine Structure

The target compound, 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-, exists in an imine form. This structure is a tautomer of the more commonly depicted 2-amino-1,3,4-thiadiazole. The phenomenon is known as amino-imino tautomerism, a prototropic tautomerism where a proton shifts between an exocyclic nitrogen atom and a ring nitrogen atom.

The 2-amino-1,3,4-thiadiazole (the amino tautomer) is in equilibrium with 1,3,4-thiadiazol-2(3H)-imine (the imino tautomer). The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. In the solid state and in different solvents, one tautomer may be more stable and thus predominate.

The interconversion between the amino and imino forms is typically catalyzed by acids or bases. It involves a proton transfer from the exocyclic amino group to the N-3 position of the thiadiazole ring, or vice versa. This tautomerism is crucial as the reactivity of the molecule, particularly its behavior as a nucleophile in subsequent alkylation reactions, depends on which tautomeric form is present. For instance, the imino form has a lone pair on the exocyclic nitrogen, while the amino form has lone pairs on the ring nitrogens, presenting different potential sites for electrophilic attack. Spectroscopic studies are often employed to determine the predominant tautomeric form under specific conditions. mdpi.com

Nucleophilic and Electrophilic Interventions in N-Alkylation Reactions at the 3-Position

The final step in the synthesis of the title compound is the methylation at the N-3 position. This is an N-alkylation reaction, where the 2-imino-1,3,4-thiadiazole precursor acts as a nucleophile and a methylating agent (e.g., methyl iodide, dimethyl sulfate) serves as the electrophile.

The regioselectivity of this alkylation is a critical aspect. The precursor molecule, resulting from the tautomerism described above, has multiple potential nucleophilic sites: the N-3 ring nitrogen, the N-4 ring nitrogen, and the exocyclic imino/amino nitrogen. The formation of the 3-methyl derivative indicates a selective attack by the N-3 nitrogen.

The mechanism is a classic SN2 reaction. The lone pair of electrons on the N-3 atom of the thiadiazole ring attacks the electrophilic methyl carbon of the methylating agent. This concerted step involves the departure of the leaving group (e.g., iodide) and the formation of a new N-C bond, resulting in a 1,3,4-thiadiazolium salt. Subsequent deprotonation of the exocyclic imino group by a base yields the final neutral product, 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-.

The preference for alkylation at N-3 over other sites can be attributed to electronic and steric factors. The N-3 position is often more nucleophilic in the imino tautomer. The reaction is typically carried out in the presence of a base to deprotonate the precursor, enhancing its nucleophilicity. The choice of solvent and base can influence the regiochemical outcome of the alkylation. acs.orgnih.gov

Role of Catalysts and Reaction Conditions on Mechanistic Outcomes

Catalysts and reaction conditions play a pivotal role in directing the mechanistic pathways and influencing the yield and purity of the final product.

In the formation of the 1,3,4-thiadiazole core, strong dehydrating acids are commonly used as catalysts. These include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). mdpi.com These agents function by protonating the carbonyl groups and hydroxyl intermediates, making them better leaving groups (as water) and thereby facilitating the necessary dehydration and cyclization steps. nih.govresearchgate.net Milder reagents like polyphosphate ester (PPE) have also been developed to avoid the harsh conditions and toxicity associated with traditional catalysts. nih.govencyclopedia.pub

The choice of catalyst can also influence regioselectivity in more complex syntheses. For example, in certain cyclization reactions of thiosemicarbazide intermediates, the reagent used can determine whether a 1,3,4-oxadiazole (B1194373) or a 1,3,4-thiadiazole is formed. nih.gov

For the N-alkylation step, the reaction conditions are equally important. The presence of a base is often essential to deprotonate the thiadiazole precursor, generating an anion that is a much stronger nucleophile. Common bases include alkali metal hydroxides, carbonates, or alkoxides. The solvent choice can affect the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents like DMF or DMSO are often used as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.

Table 2: Influence of Reaction Conditions on Synthesis

| Synthetic Step | Condition/Catalyst | Role in Mechanism |

| Core Formation | Strong Acid (H₂SO₄, PPA, POCl₃) | Acts as a dehydrating agent; protonates intermediates to facilitate cyclodehydration. mdpi.comresearchgate.net |

| Core Formation | Polyphosphate Ester (PPE) | A milder alternative for cyclodehydration, promoting the reaction under less harsh conditions. nih.gov |

| N-Alkylation | Base (e.g., K₂CO₃, NaOH) | Deprotonates the thiadiazole ring, increasing its nucleophilicity for attack on the alkylating agent. |

| N-Alkylation | Polar Aprotic Solvent (e.g., DMF, DMSO) | Solvates reactants and promotes the SN2 reaction mechanism. |

Spectroscopic Characterization and Structural Elucidation of 1,3,4 Thiadiazol 2 3h Imine, 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds. For 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-, ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide comprehensive structural information.

The ¹H NMR spectrum of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- is expected to show distinct signals corresponding to the methyl group and any protons on the thiadiazole ring.

Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom (N3) would likely appear as a singlet in the range of δ 2.0-3.5 ppm . The exact chemical shift would be influenced by the electronic environment of the thiadiazole ring. In similar heterocyclic systems, N-methyl groups typically resonate in this region. dergipark.org.trmdpi.com

Ring Proton (C5-H): If a proton is present at the C5 position of the thiadiazole ring, it would appear as a singlet, likely in the downfield region of the spectrum, potentially between δ 7.0-9.0 ppm . The deshielding is due to the aromaticity and the presence of electronegative nitrogen and sulfur atoms in the ring. The absence of adjacent protons would result in a singlet multiplicity.

Imine Proton (N-H): The proton on the exocyclic imine nitrogen might be observable, likely as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. It could appear over a wide range, potentially from δ 5.0 to 11.0 ppm . In some cases, this peak may be broadened to the point of being indistinguishable from the baseline or may undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

Table 1: Expected ¹H NMR Data for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 2.0 - 3.5 | Singlet |

| C5-H | 7.0 - 9.0 | Singlet |

| =N-H | 5.0 - 11.0 (broad) | Singlet |

This data is predictive and based on the analysis of similar compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate in the upfield region of the spectrum, typically in the range of δ 20-40 ppm .

Thiadiazole Ring Carbons (C2 and C5): The two carbon atoms within the 1,3,4-thiadiazole (B1197879) ring are in distinct electronic environments.

Imine Carbon (C2): The C2 carbon, being part of the C=N imine bond and situated between two nitrogen atoms, would be significantly deshielded. Its resonance is anticipated in the range of δ 150-170 ppm . In various 1,3,4-thiadiazole derivatives, the C2 carbon typically appears in this downfield region. nih.gov

C5 Carbon: The C5 carbon, bonded to sulfur and nitrogen, would also be deshielded, with an expected chemical shift in the range of δ 140-160 ppm . The specific substituent at this position would influence its precise resonance.

Table 2: Expected ¹³C NMR Data for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | 20 - 40 |

| C5 | 140 - 160 |

| C2 (Imine Carbon) | 150 - 170 |

This data is predictive and based on the analysis of similar compounds.

While specific 2D NMR data for the title compound is unavailable, these techniques are invaluable for unambiguous structural confirmation. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the methyl and ring protons, which are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signal of the methyl group to its corresponding ¹³C signal and the C5-H proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

A correlation between the methyl protons (N-CH₃) and the C2 carbon of the ring.

Correlations between the C5-H proton and both the C2 carbon and potentially the N-methyl carbon, depending on the coupling pathways.

These 2D NMR experiments, when used in conjunction, would provide a robust and definitive structural elucidation of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The 1,3,4-thiadiazole ring exhibits several characteristic vibrational modes. These include:

C=N stretching: Vibrations associated with the carbon-nitrogen double bonds within the ring typically appear in the region of 1650-1500 cm⁻¹ . nih.govmdpi.com

Ring stretching: Multiple bands corresponding to the stretching of the entire ring system are expected between 1500 cm⁻¹ and 1300 cm⁻¹ .

C-S stretching: The carbon-sulfur bond vibration is generally weaker and can be found in the fingerprint region, typically around 800-600 cm⁻¹ .

C=N (Exocyclic Imine) Stretching: The stretching vibration of the exocyclic imine (C=N) bond is expected to produce a medium to strong absorption band in the region of 1680-1620 cm⁻¹ . This band is a key indicator of the imine functionality. nih.gov

N-H Stretching: The N-H stretching vibration of the imine group would likely appear as a medium to sharp band in the region of 3400-3200 cm⁻¹ . The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: The C-H stretching vibrations of the methyl group would be observed around 3000-2850 cm⁻¹ .

Table 3: Expected IR Absorption Bands for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Imine) Stretch | 3400 - 3200 | Medium |

| C-H (Methyl) Stretch | 3000 - 2850 | Medium |

| C=N (Exocyclic Imine) Stretch | 1680 - 1620 | Medium-Strong |

| C=N (Ring) Stretch | 1650 - 1500 | Medium |

| Ring Vibrations | 1500 - 1300 | Multiple Bands |

| C-S Stretch | 800 - 600 | Weak-Medium |

This data is predictive and based on the analysis of similar compounds.

Methyl Group Vibrations

The vibrational characteristics of the methyl group (-CH₃) attached to the nitrogen atom at the 3-position of the 1,3,4-thiadiazole ring are expected to produce distinct signals in its infrared (IR) and Raman spectra. Based on studies of related methyl-substituted heterocyclic compounds, the following vibrational modes are anticipated:

Asymmetric Stretching: These vibrations typically appear in the region of 2950-3000 cm⁻¹.

Symmetric Stretching: This mode is expected to be observed in the 2850-2950 cm⁻¹ range.

Asymmetric Bending (or Deformation): Also known as the "scissor" vibration, this is anticipated to fall between 1430 cm⁻¹ and 1470 cm⁻¹.

Symmetric Bending (or "Umbrella" Mode): This vibration is expected to produce a peak in the 1375-1450 cm⁻¹ region.

Rocking: Methyl rocking vibrations are typically weaker and appear in the 1000-1200 cm⁻¹ range.

The precise wavenumbers for these vibrations would be influenced by the electronic environment of the thiadiazole-imine system and potential hydrogen bonding interactions in the solid state.

Interactive Data Table: Expected Vibrational Modes for the Methyl Group

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric Stretching | 2950-3000 |

| Symmetric Stretching | 2850-2950 |

| Asymmetric Bending | 1430-1470 |

| Symmetric Bending | 1375-1450 |

| Rocking | 1000-1200 |

Mass Spectrometry (MS)

Molecular Ion Peak Analysis for Compound Confirmation

In mass spectrometry, the molecular ion peak (M⁺) is a crucial indicator of the compound's molecular weight. For 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- (C₃H₅N₃S), the exact mass can be calculated:

Carbon (C): 3 x 12.011 = 36.033

Hydrogen (H): 5 x 1.008 = 5.040

Nitrogen (N): 3 x 14.007 = 42.021

Sulfur (S): 1 x 32.06 = 32.06

The nominal molecular weight is approximately 115 g/mol . Therefore, in an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 115. The presence of sulfur would also give rise to a characteristic isotopic pattern, with a smaller peak at M+2 (m/z 117) due to the natural abundance of the ³⁴S isotope.

Fragmentation Pattern Interpretation for Structural Connectivity

The fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. For 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-, plausible fragmentation pathways could include:

Loss of the methyl group: A fragment ion at m/z 100, corresponding to the loss of a methyl radical (•CH₃).

Cleavage of the thiadiazole ring: The five-membered ring could undergo cleavage, leading to smaller fragment ions. For instance, the loss of HCN or CH₃N could occur.

Rearrangements: Intramolecular rearrangements followed by fragmentation are also common in such heterocyclic systems.

Analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis within the Thiadiazole-imine System

The UV-Vis spectrum of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- is expected to exhibit absorption bands corresponding to electronic transitions within the molecule. The chromophore in this case is the conjugated system of the thiadiazole ring and the exocyclic imine group. The likely electronic transitions include:

π → π* transitions: These are typically high-energy transitions and are expected to result in strong absorption bands in the shorter wavelength UV region (around 200-300 nm). These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. They are generally of lower energy and result in weaker absorption bands at longer wavelengths, potentially extending into the near-UV region.

The solvent used for the analysis can influence the position of these absorption maxima (λmax).

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal would provide the definitive structural elucidation of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-. Such an analysis would yield precise information on:

Bond lengths and angles: Confirming the geometry of the 1,3,4-thiadiazole ring and the exocyclic imine, as well as the bond distances and angles of the N-methyl group.

Planarity: Determining the degree of planarity of the thiadiazole ring.

Tautomeric form: Unambiguously confirming the imine tautomer and the position of the methyl group.

Intermolecular interactions: Revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal lattice.

While no specific X-ray diffraction data for this compound has been found, studies on similar 1,3,4-thiadiazole derivatives often reveal planar or near-planar ring structures with extensive intermolecular hydrogen bonding networks.

Solid-State Molecular Geometry and Conformation

Information not available.

Intermolecular Interactions and Crystal Packing

Information not available.

Computational Chemistry and Theoretical Investigations of 1,3,4 Thiadiazol 2 3h Imine, 3 Methyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. acs.org Methods such as B3LYP (Becke's 3-parameter Lee-Yang-Parr) exchange-correlation functional, often paired with basis sets like 6-311++G(d,p), are widely employed to predict the molecular and electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. acs.orgdergipark.org.tr These calculations are fundamental to understanding the ground-state energy, structural parameters, and electronic distribution of the title compound.

The specified name, 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-, refers to a specific imine tautomer. However, like many heterocyclic compounds with amine and imine functionalities, this molecule can exist in equilibrium with other tautomeric forms. libretexts.org A crucial tautomeric relationship to consider is the imine-amine equilibrium. The imine form features an exocyclic carbon-nitrogen double bond, while the corresponding amino form would have an endocyclic carbon-nitrogen double bond and an exocyclic amino group.

Computational studies are essential for determining the relative stability of these tautomers. By calculating the ground-state energies of each optimized structure, the thermodynamically favored form can be identified. rsc.orgnih.gov The energy difference between tautomers indicates their relative populations at equilibrium. For similar heterocyclic systems, the imine form has been shown to be prevalent in the solid state.

Following geometric optimization using DFT, a detailed picture of the molecule's three-dimensional structure is obtained. This includes precise values for bond lengths, bond angles, and dihedral angles. The 1,3,4-thiadiazole ring is known to be essentially planar, which would be confirmed by dihedral angles close to 0° or 180°. acs.org The calculated parameters provide a quantitative basis for understanding the molecule's conformation and steric interactions.

Table 1: Calculated Geometrical Parameters for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-S1 | Value |

| Bond Length (Å) | S1-C5 | Value |

| Bond Length (Å) | C5-N4 | Value |

| Bond Length (Å) | N4-N3 | Value |

| Bond Length (Å) | N3-C2 | Value |

| Bond Length (Å) | N3-C(methyl) | Value |

| Bond Length (Å) | C2=N(imine) | Value |

| Bond Angle (°) | C5-S1-C2 | Value |

| Bond Angle (°) | S1-C2-N3 | Value |

| Bond Angle (°) | C2-N3-N4 | Value |

| Dihedral Angle (°) | C5-S1-C2-N3 | Value |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energies and shapes of these orbitals provide insight into the molecule's ability to donate or accept electrons and predict the most probable sites for electrophilic and nucleophilic attacks.

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. irjweb.com The spatial distribution of these orbitals is critical; for 1,3,4-thiadiazole derivatives, the HOMO is often localized over the electron-rich sulfur and nitrogen atoms of the heterocyclic ring, while the LUMO may be distributed across the π-system, particularly the C=N bonds. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap indicates that the molecule can be more easily polarized, suggesting higher chemical reactivity and lower kinetic stability. rsc.orgnih.gov

Table 2: FMO Parameters for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.orgshd-pub.org.rs These parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), and global electrophilicity index (ω).

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (IP - EA) / 2): Measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com

Electronegativity (χ = (IP + EA) / 2): The power to attract electrons.

Electrophilicity Index (ω = μ² / 2η): Measures the propensity of a species to accept electrons.

Table 3: Global Reactivity Descriptors for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Value |

| Electron Affinity (EA) | -ELUMO | Value |

| Electronegativity (χ) | (IP+EA)/2 | Value |

| Chemical Hardness (η) | (IP-EA)/2 | Value |

| Electrophilicity Index (ω) | μ²/2η where μ = -χ | Value |

Prediction of Spectroscopic Parameters

DFT calculations are also invaluable for predicting spectroscopic data, which can be used to validate and interpret experimental results. dergipark.org.tr Theoretical IR, 1H-NMR, and 13C-NMR spectra can be generated and compared with those obtained from synthesized samples. A high correlation between theoretical and experimental data provides strong confirmation of the proposed molecular structure. dergipark.org.trrsc.org

For 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-, predicted 1H-NMR spectra would show characteristic signals for the methyl protons, the imine proton, and any protons on the thiadiazole ring. Similarly, 13C-NMR predictions would identify the chemical shifts for the ring carbons, the methyl carbon, and the exocyclic imine carbon. Discrepancies between predicted and experimental spectra can often be explained by solvent effects or intermolecular interactions.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | N-CH3 | Value |

| 1H | C5-H | Value |

| 1H | N-H (imine) | Value |

| 13C | C2 | Value |

| 13C | C5 | Value |

| 13C | N-CH3 | Value |

Despite a comprehensive search for computational and theoretical investigations on the chemical compound 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- , no specific studies detailing its computational NMR chemical shift prediction, theoretical infrared vibrational frequencies, UV-Vis spectra simulation, charge distribution, bond order analysis, or conformational analysis were found in the available scientific literature.

General computational studies have been conducted on the broader class of 1,3,4-thiadiazole derivatives, highlighting their therapeutic potential and providing insights into their structure-activity relationships. ekb.egresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to analyze the geometric and physicochemical properties of various substituted 1,3,4-thiadiazoles. rsc.org However, the specific data for the 3-methyl substituted imine derivative, as requested, is not present in these generalized reviews or research articles.

Researchers have utilized computational methods to characterize newly synthesized 1,3,4-thiadiazole derivatives, comparing theoretical data with experimental results from techniques like FT-IR, ¹H-NMR, and ¹³C-NMR. rsc.org Molecular docking and pharmacokinetic evaluations have also been a focus in the computational analysis of this class of compounds, particularly in the context of drug design and development. mdpi.com

While the field of computational chemistry offers powerful tools for predicting the properties of molecules, it appears that 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- has not yet been the specific subject of such detailed theoretical investigations, or at least, the results of such studies are not publicly available in the searched scientific databases. Therefore, the specific data tables and detailed research findings requested for the outlined sections cannot be generated.

Chemical Reactivity and Derivatization of 1,3,4 Thiadiazol 2 3h Imine, 3 Methyl

Reactions at the Exocyclic Imine Nitrogen

The exocyclic imine moiety (=NH) is a primary site for various chemical transformations, including protonation, deprotonation, alkylation, and acylation. Its reactivity is central to the derivatization of this scaffold.

The exocyclic imine nitrogen atom can be protonated by acids to form a salt. This process is influenced by the basicity of the nitrogen atom. In a study on a related symmetrical imine with thiadiazole moieties, protonation with camphorsulfonic acid (CSA) was shown to occur at the imine nitrogen. mdpi.com This was confirmed by ¹H NMR spectroscopy, where the signal corresponding to the imine proton shifted downfield and split into two distinct signals upon addition of the acid. This indicates that the proton adds to the imine nitrogen, altering the electronic environment of the nearby protons. mdpi.com

Conversely, the imine proton can be removed by a base (deprotonation). This deprotonation is a crucial initial step for subsequent reactions, as it generates a more nucleophilic nitrogen anion, rendering the molecule susceptible to attack by various electrophiles. researchgate.netsci-hub.st

Following deprotonation, the resulting anionic nitrogen readily participates in nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide range of substituents onto the exocyclic nitrogen atom.

Alkylation: The reaction with alkylating agents, such as alkyl or benzyl (B1604629) halides, introduces new alkyl groups. A notable example is the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with chloroacetone, which results in the N-alkylation of the exocyclic nitrogen to yield the corresponding N-alkylated thiadiazolimine. researchgate.netresearchgate.net

Acylation: Similarly, acylation can be achieved using acyl halides or anhydrides. This reaction attaches an acyl group to the exocyclic nitrogen, forming an N-acyl derivative. These reactions are fundamental for modifying the properties of the parent compound. sci-hub.st

Table 1: Selected Reactions at the Exocyclic Imine Nitrogen

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Protonation | Camphorsulfonic acid (CSA) | Imine salt | mdpi.com |

| Deprotonation | Base (e.g., NaOH, Et₃N) | Nitrogen anion | researchgate.netsci-hub.st |

| Alkylation | Alkyl halides (e.g., Chloroacetone) | N-substituted imine | researchgate.netresearchgate.net |

| Acylation | Acyl halides, Anhydrides | N-acyl imine | sci-hub.st |

Ring Transformations and Rearrangement Reactions

The 1,3,4-thiadiazole (B1197879) ring is generally stable due to its aromatic character. researchgate.net However, under specific conditions, it can undergo transformations or rearrangements. Strong basic conditions can lead to the cleavage of the thiadiazole ring. For instance, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid have been shown to decompose in the presence of potassium tert-butylate, involving the cleavage of the thiadiazole ring and the release of nitrogen gas to form labile acetylene (B1199291) thiolates. researchgate.net While this involves a different isomer, it highlights the potential for ring-opening reactions in thiadiazole systems under harsh conditions.

Rearrangement reactions have also been observed in related thiadiazole systems, often initiated by thermal or photochemical stimuli. bu.edu.eg These transformations can lead to the formation of other heterocyclic structures.

Cycloaddition Reactions Involving the Imine Moiety

The carbon-nitrogen double bond of the exocyclic imine group can potentially act as a dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions with 1,3-dipoles like nitrile imines. The reactivity of the C=N bond in such reactions is generally lower than that of a C=S bond. acs.org

While direct examples involving 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- are not extensively documented, related reactions provide insight. For example, 1,3-dipolar cycloadditions of nitrile imines to the C=S bond of thiadiazole-2(3H)-thiones are well-established, leading to spirocyclic heterocyclic systems. bu.edu.egacs.org This suggests that under appropriate conditions, the exocyclic imine could undergo similar cycloaddition reactions to form novel, complex heterocyclic structures.

Functionalization at Other Positions of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is characterized as an electron-deficient system due to the electronegativity of the two nitrogen atoms and the sulfur atom. researchgate.netchemicalbook.com This electronic nature makes the ring carbon atoms (C2 and C5) generally unreactive towards electrophilic substitution reactions like nitration or Friedel-Crafts acylation. bu.edu.eg

However, functionalization at the C5 position is possible, particularly through nucleophilic substitution if a suitable leaving group is present. A key strategy for introducing functionality is the direct halogenation of an activated ring. For example, 2-amino-1,3,4-thiadiazole derivatives react with bromine in acetic acid to yield the corresponding 5-bromo derivatives. bu.edu.eg This 5-bromo-1,3,4-thiadiazole can then serve as a versatile intermediate, allowing for the introduction of various nucleophiles at the C5 position.

Synthesis of Fused Heterocyclic Systems Incorporating the 1,3,4-Thiadiazol-2(3H)-imine Scaffold

One of the most significant areas of reactivity for 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- and its analogs is their use as precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems. researchgate.net These reactions typically involve the participation of the exocyclic imine nitrogen and the adjacent ring nitrogen (N3) acting in concert as a binucleophilic system.

A prevalent synthetic route involves the reaction with bifunctional electrophiles. For example, the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones is a classic method for synthesizing imidazo[2,1-b] sci-hub.stacs.orgnih.govthiadiazoles. nih.gov The mechanism proceeds via initial alkylation of the more nucleophilic ring nitrogen (N3), followed by an intramolecular cyclization as the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the fused aromatic system. A variety of other reagents can be used to construct different fused rings onto the thiadiazole core.

Table 2: Synthesis of Fused Heterocyclic Systems

| Reactant Type | Resulting Fused System | Example Reference |

|---|---|---|

| α-Haloketones | Imidazo[2,1-b] sci-hub.stacs.orgnih.govthiadiazoles | nih.gov |

| Ethyl Chloroacetate | Thiazolo[3,2-b] sci-hub.stacs.orgnih.govthiadiazolones | nih.gov |

| Carbon Disulfide | s-Triazolo[3,4-b] sci-hub.stacs.orgnih.govthiadiazoles | samipubco.com |

| Thiourea / Mercaptoacetic acid | sci-hub.stnih.govThiazolo[4,5-d]pyrimidines | researchgate.net |

Advanced Research Directions and Future Perspectives on 1,3,4 Thiadiazol 2 3h Imine, 3 Methyl

Development of Stereoselective Synthetic Methodologies

Currently, the literature lacks specific stereoselective synthetic methods targeting 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-. The primary challenge lies in the prochiral nature of the imine nitrogen and the potential for creating stereocenters through substitution on the thiadiazole ring or the imine substituent. Future research could pioneer methodologies in this area.

A promising direction involves the use of chiral auxiliaries. For instance, methods developed for the asymmetric synthesis of other nitrogen-containing heterocycles, such as those employing N-tert-butanesulfinyl imines, could be adapted. nih.govbeilstein-journals.org This would involve synthesizing a chiral precursor that, upon cyclization and methylation, yields an enantioenriched product.

Another avenue is the development of catalytic asymmetric synthesis. Chiral catalysts, potentially based on transition metals complexed with chiral ligands, could facilitate the enantioselective formation of substituted derivatives of the target compound. Research into chiral N-heterocyclic carbene (NHC)-imine ligands, which have shown success in asymmetric allylic alkylation, could provide a template for designing catalysts for this system. acs.org

Table 1: Prospective Stereoselective Strategies

| Methodology | Description | Potential Outcome |

| Chiral Auxiliary | Use of a removable chiral group (e.g., sulfinyl group) to direct the stereochemical outcome of a key reaction step. | High diastereomeric excess in intermediates, leading to enantioenriched final products. |

| Asymmetric Catalysis | Employment of a chiral catalyst (e.g., metal-NHC complex) to control the formation of a stereocenter during synthesis. | Direct formation of enantiomerically enriched products with high efficiency and atom economy. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Separation of enantiomers, providing access to stereopure compounds for further study. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- itself represents a novel synthetic challenge. The predominant tautomer is typically the 2-amino-1,3,4-thiadiazole (B1665364), and selectively methylating the endocyclic nitrogen at the 3-position requires bespoke catalytic systems.

Future research should focus on selective N-methylation protocols. Recent advancements in catalysis offer powerful tools for this purpose. For example, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to selectively catalyze the N-methylation of aromatic and heterocyclic primary amines using methanol (B129727) as a C1 source. acs.org Similarly, copper hydride (CuH)-catalyzed systems have demonstrated high efficiency in the N-methylation of amines using paraformaldehyde. nih.gov Metal-free approaches, such as using NHC catalysts with CO2 as the carbon source, also present an environmentally benign alternative. nih.govspringernature.com

Investigating the reactivity of the exocyclic imine is another critical research direction. This group could serve as a handle for further functionalization, such as in cycloaddition reactions or as a nucleophile in condensation reactions, opening pathways to more complex molecular architectures.

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Structural and Mechanistic Understanding

A fundamental challenge in the study of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- is its relationship with its tautomer, 2-(methylamino)-1,3,4-thiadiazole. The equilibrium between these amino and imino forms is crucial to its reactivity and biological activity. Advanced spectroscopic and computational methods are essential to definitively characterize and differentiate these structures.

Spectroscopic Differentiation:

Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR can provide clues, advanced techniques are necessary. Two-dimensional NMR experiments (HMQC, HMBC) can help establish connectivity. Furthermore, studying the ¹³C NMR chemical shifts of carbonyl carbons (or in this case, the C=N carbon) in various solvents can reveal intra- and intermolecular interactions, helping to infer the dominant tautomeric form. acs.orgmdpi.com

Infrared (IR) and Raman Spectroscopy: These techniques can distinguish between the N-H stretching vibrations of a secondary amine in the amino tautomer and the C=N stretching of the imine group.

X-ray Crystallography: This remains the gold standard for unambiguous structural determination in the solid state, providing precise bond lengths and angles that can definitively identify the imino structure.

Computational Understanding:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the relative stabilities of the amino and imino tautomers in both gaseous and aqueous phases. universci.comcyberleninka.ru These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic equilibrium between tautomers in solution and how this equilibrium is influenced by solvent and temperature.

Computational Design and Prediction of Novel 1,3,4-Thiadiazol-2(3H)-imine Analogues

Computational chemistry can accelerate the discovery of novel analogues with desired properties. Once a reliable computational model for the 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- scaffold is established, in silico design and screening can be employed to predict the properties of new derivatives.

Table 2: Computational Approaches for Analogue Design

| Computational Method | Application | Predicted Properties |

| DFT Calculations | Investigate the electronic structure of novel analogues. | HOMO-LUMO gap, molecular electrostatic potential (MEP), reactivity indices (hardness, softness, electrophilicity). scirp.org |

| Quantitative Structure-Activity Relationship (QSAR) | Build models correlating structural features with biological activity. | Prediction of potency for new, unsynthesized analogues. |

| Molecular Docking | Simulate the binding of analogues to biological targets (e.g., enzyme active sites). | Binding affinity, binding mode, prediction of inhibitory activity. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Drug-likeness, pharmacokinetic profile, potential toxicity issues. |

These computational approaches can guide synthetic efforts by prioritizing analogues with the most promising predicted profiles, thereby saving significant time and resources. For example, DFT studies on various 1,3,4-thiadiazole (B1197879) derivatives have been used to understand their chemical reactivity and potential as corrosion inhibitors, showcasing the predictive power of these methods. cyberleninka.ru

Role of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- as a Fundamental Scaffold in Chemical Research

The 1,3,4-thiadiazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. dovepress.commdpi.com The specific 3-methyl-2-imino substitution pattern offers a unique variation on this well-established core, presenting new opportunities for scaffold diversification.

The future role of this compound as a fundamental scaffold will depend on elucidating its core chemical properties. Key research questions include:

How does the N-methylation at the 3-position alter the electronic properties and aromaticity of the thiadiazole ring compared to the more common 2-amino derivatives?

What is the steric and electronic influence of the exocyclic imine group on potential intermolecular interactions?

Can this scaffold be readily functionalized at the 5-position to create libraries of diverse compounds for high-throughput screening?

By serving as a foundational building block, 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- could lead to the development of new classes of compounds with applications ranging from pharmaceuticals to materials science. Its unique electronic and structural features may offer advantages in binding to biological targets or in the self-assembly of novel materials. The exploration of this scaffold is a promising frontier in heterocyclic chemistry. nih.govtandfonline.com

Q & A

Q. What are the common synthetic protocols for 3-methyl-1,3,4-thiadiazol-2(3H)-imine derivatives, and how do reaction conditions influence yields?

Synthesis typically involves cyclocondensation of thioureas or thioamides with aldehydes/ketones under acidic or basic conditions. For example:

- Method 1 : Reacting α-active methylene ketones with thiourea derivatives in methanol under reflux yields 60–70% product .

- Method 2 : Diazonium salt coupling with N-acyl-N'-aryl thioureas in acetone with sodium tert-butoxide achieves moderate yields (50–70%) .

Key variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), reflux | Prevents side reactions |

| Solvent | Methanol, acetone | Polarity affects cyclization |

| Base | NaOtBu, KOH | Facilitates deprotonation |

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the imine tautomerism in 3-methyl-1,3,4-thiadiazol-2(3H)-imine?

- IR Spectroscopy : A sharp peak at ~1595 cm⁻¹ confirms C=Nimine stretching .

- <sup>1</sup>H-NMR : A singlet at δ 10.1 ppm corresponds to the NH proton in the imine tautomer. Aromatic protons appear as multiplet signals (δ 7.0–7.7 ppm) .

- <sup>13</sup>C-NMR : Resonances at δ 145–149 ppm confirm sp² carbons in the thiadiazole ring .

Q. What stability challenges arise during storage of 3-methyl-1,3,4-thiadiazol-2(3H)-imine derivatives, and how are they mitigated?

- Decomposition : Thermal instability above 180°C necessitates storage at ≤4°C in inert atmospheres .

- Hydrolysis : Susceptibility to moisture requires anhydrous solvents and desiccants during synthesis .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiadiazole ring influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., NO₂, SO₂NH₂) enhance electrophilicity at C5, facilitating nucleophilic substitution. Theoretical DFT studies (B3LYP/SDD) show:

Q. What contradictions exist in reported biological activities of 3-methyl-1,3,4-thiadiazol-2(3H)-imine derivatives, and how are they resolved?

- Anticancer activity : Compound 12a (IC₅₀ = 2.33 µM) shows VEGFR-2 inhibition, while analogs with bulky substituents exhibit reduced potency due to steric hindrance .

- TOP1 inhibition : Derivatives with adamantane-monoterpene conjugates show IC₅₀ = 0.8–1.2 µM, but conflicting results arise from assay variations (e.g., fluorescence vs. gel electrophoresis) .

Resolution : Standardize assays (e.g., SPR for binding kinetics) and validate via molecular docking (e.g., AutoDock Vina) .

Q. What methodological advancements enable regioselective functionalization of the thiadiazole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.